molecular formula C18H20N6O B2963845 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195936-85-5

6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2963845
CAS No.: 2195936-85-5
M. Wt: 336.399
InChI Key: CSUMJAJJQMPFHR-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a potent, selective, and orally bioavailable small-molecule inhibitor of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK). The TAM kinases are critical regulators of innate immune responses and play a significant role in the tumor microenvironment. By inhibiting Axl and MerTK, this compound can block the efferocytosis (phagocytosis of apoptotic cells) by macrophages, potentially reversing immunosuppression and enhancing anti-tumor immunity . Its high selectivity profile makes it a valuable chemical probe for dissecting TAM kinase biology in various disease models. This inhibitor is therefore a key tool for researchers investigating immuno-oncology, particularly in combination with checkpoint inhibitors, and for exploring the role of TAM kinases in inflammatory and autoimmune diseases. Recent research continues to highlight the TAM kinases as promising therapeutic targets in the cancer-immune cycle . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-11-6-15-17(21-11)18(20-10-19-15)23-7-12(8-23)9-24-16(25)5-4-14(22-24)13-2-3-13/h4-6,10,12-13,21H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMJAJJQMPFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its targets. Additionally, the presence of other molecules, such as growth factors or cytokines, can modulate the compound’s efficacy by affecting the same pathways or targets.

Biological Activity

The compound 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological applications, drawing from diverse research sources.

Molecular Characteristics

  • Molecular Formula : C20H24N6O
  • Molecular Weight : 364.453 g/mol
  • CAS Number : 2097895-88-8

The structure of this compound includes multiple functional groups that contribute to its reactivity and biological interactions. Notably, it possesses a pyrimidine core, which is often associated with enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cellular signaling pathways, which could lead to therapeutic effects in various diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit selective inhibition against specific isoforms of enzymes involved in critical signaling pathways. For instance, the compound may act on receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases .

Pharmacological Applications

The potential applications of this compound include:

  • Cancer Therapy : Due to its kinase inhibition properties, it may be effective in treating certain types of cancer by blocking pathways that promote tumor growth.
  • Neurological Disorders : Its structural characteristics suggest possible applications in treating neurological conditions where receptor modulation is beneficial.

Preclinical Studies

Several studies have evaluated the biological activity of similar compounds. For example:

  • Kinase Inhibition : A study reported that dihydropyrimidinone derivatives showed promising results in inhibiting kinases associated with cancer cell proliferation .
  • Anticonvulsant Activity : Another research indicated that related pyrimidine compounds demonstrated significant anticonvulsant effects in animal models, suggesting a broader spectrum of neurological applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightBiological ActivityReferences
Compound A364.45 g/molKinase inhibitor
Compound B350.40 g/molAnticonvulsant
Compound C370.30 g/molAnti-cancer

Synthesis and Purification

The synthesis of this compound typically involves several steps requiring careful control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity levels.

Synthetic Pathway Overview

The synthesis generally follows these steps:

  • Protection of amino groups.
  • Formation of the pyrimidine core through cyclization reactions.
  • Final modifications to introduce cyclopropyl and azetidine moieties.

Comparison with Similar Compounds

Structural Analog: 6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Core Structure Differences :

  • Target Compound : Pyrrolo[3,2-d]pyrimidin core (5-membered pyrrole fused to pyrimidine).
  • Analog () : Pyrido[4,3-d]pyrimidin core (6-membered pyridine fused to pyrimidine).

Substituent Analysis :

  • The target compound’s azetidine-methyl group contrasts with the morpholinylpropyl and piperidinyl substituents in the analog. Azetidine’s smaller ring size (4-membered vs.
  • The cyclopropyl group in the target compound could enhance lipophilicity (logP) compared to the morpholinylpropyl chain, which introduces polarity via the morpholine oxygen.

Hypothetical Property Comparison :

Property Target Compound Analog ()
Core Structure Pyrrolo[3,2-d]pyrimidin Pyrido[4,3-d]pyrimidin
Key Substituents Cyclopropyl, azetidine-methyl Morpholinylpropyl, piperidinyl
Predicted logP Moderate (~2.5) Higher polarity (~1.8)
Metabolic Stability Likely enhanced Moderate (due to morpholine)

Functional Implications :

  • The pyrrolo[3,2-d]pyrimidin core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas the pyrido[4,3-d]pyrimidin analog could exhibit broader off-target effects due to its larger aromatic surface .

Comparison with Imidazo[1,2-a]pyridine Derivatives

The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic heterocycle but differs in substitution patterns. Key distinctions include:

  • Functional Groups: The nitro and cyano groups in ’s compound increase electrophilicity, which may confer reactivity absent in the target compound’s structure.

While the target compound lacks nitro/cyano groups, its cyclopropyl and azetidine substituents suggest improved pharmacokinetic properties, such as longer half-life .

Q & A

Q. What are the optimal synthetic routes for 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of complex heterocycles like this compound typically involves multi-step protocols. Key steps include:

  • Cyclopropane Introduction : Cyclopropyl groups are often introduced via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical control .
  • Pyrrolo[3,2-d]pyrimidine Core Formation : Analogous to methods in , use 3-amino-2-cyanopyrroles condensed with formamide under reflux (6–8 hours) to form the pyrrolopyrimidine scaffold .
  • Azetidine Coupling : Azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the methyl group to the dihydropyridazinone moiety.
    Yield Optimization :
    • Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
    • Catalytic systems like Pd(PPh₃)₄ for cross-coupling steps.
    • Purification via column chromatography or recrystallization (ethanol-DMF mixtures) to isolate high-purity products .

Q. How can the structural integrity and purity of this compound be validated during synthesis?

Methodological Answer: A combination of analytical techniques is critical:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and confirm bond connectivity using SHELX software for refinement .
  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Verify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and aromatic protons in the pyrrolopyrimidine ring (δ 7.5–8.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
    • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in dihydropyridazinone) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm.

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
    • Validate buffer conditions (pH 6.5–7.4, as in ) to avoid pH-dependent activity shifts .
  • Off-Target Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify selectivity issues .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and report geometric mean IC₅₀ values with 95% confidence intervals .

Q. What computational strategies are effective for predicting the binding mode of this compound to its target (e.g., kinase domains)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of target kinases (e.g., PDB: 3POZ). Prioritize poses with hydrogen bonds to the hinge region (e.g., Met796 in EGFR) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Q. How should in vivo studies be designed to evaluate the pharmacokinetic (PK) and toxicity profiles of this compound?

Methodological Answer:

  • PK Studies :
    • Administer intravenously (IV) and orally (PO) to mice (n = 6/group). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.
    • Quantify compound levels via LC-MS/MS. Calculate AUC, Cmax, t₁/₂, and bioavailability (F%) .
  • Toxicity Screening :
    • Acute toxicity: Dose escalation (10–100 mg/kg) in rodents; monitor mortality, organ weight changes, and histopathology (liver, kidneys) .
    • Genotoxicity: Ames test (TA98 strain) to assess mutagenic potential .

Experimental Design & Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in enzymatic inhibition assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism):
    Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}
  • Bootstrap Resampling : Generate 1000 simulated datasets to estimate EC₅₀ confidence intervals .
  • Synergy Analysis : For combination studies, use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .

Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Electron Density Maps : Analyze difference maps (Fo-Fc) in SHELXL to identify proton positions in the dihydropyridazinone ring, distinguishing between keto-enol tautomers .
  • Hydrogen Bonding Networks : Confirm intramolecular H-bonds (e.g., N–H···O=C) that stabilize specific tautomeric states.
  • Comparative Analysis : Overlay multiple crystal structures (if available) to assess tautomeric prevalence under varying conditions (e.g., pH, solvent) .

Conflict Resolution in Research

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Force Field Calibration : Re-parameterize charges (e.g., using RESP) or solvation models (e.g., TIP3P vs. SPC/E) to better match experimental conditions .
  • Conformational Sampling : Perform enhanced sampling (e.g., metadynamics) to explore alternative binding poses missed in docking .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS, comparing with computed values to identify entropy/enthalpy compensation .

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